2-(4-Aminophenyl)propanoic acid

Medicinal Chemistry Anti-inflammatory Agents Structure-Activity Relationship

Sourcing generic aminophenyl acids for medicinal chemistry risks total loss of anti-inflammatory activity, as the branched 2-propanoic acid side chain and chiral center are non-negotiable pharmacophores. This compound is the exact building block required. - Essential for constructing 3-aminopyrazole-based CDK2/cyclin A inhibitors (antitumor agents). - The (R)-enantiomer is obtainable in >95% ee for stereospecific SAR studies. - Para-substitution ensures correct polyamide architecture; meta-isomers yield different polymer properties.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 59430-62-5
Cat. No. B051988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)propanoic acid
CAS59430-62-5
Synonyms2-(4-Aminophenyl)propanoic Acid;  2-(4-Aminophenyl)propionic Acid;  2-(p-Aminophenyl)propionic Acid;  4-Amino-α-methylbenzeneacetic Acid;  p-Amino-α-methylphenylacetic Acid;  α-(4-Aminophenyl)-α-methylacetic Acid;  α-(p-Aminophenyl)propionic Acid; 
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N)C(=O)O
InChIInChI=1S/C9H11NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3,(H,11,12)
InChIKeyWOMVICAMAQURRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)propanoic acid (CAS 59430-62-5): Core Technical Identity and Procurement Baseline


2-(4-Aminophenyl)propanoic acid (CAS 59430-62-5), also known as 4-aminohydratropic acid or p-amino-α-methylbenzeneacetic acid [1], is a chiral, bifunctional aromatic compound containing both a carboxylic acid and a primary aromatic amine. With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol, this building block features a methyl group at the alpha-carbon, creating a chiral center and a branched propanoic acid side chain . This specific α-methyl substitution differentiates it from structurally related phenylacetic acid and 3-arylpropanoic acid analogs, conferring distinct steric and electronic properties critical for applications as a synthetic intermediate in medicinal chemistry and as a monomer in functional polymer synthesis .

Why Generic Substitution is Not Viable for 2-(4-Aminophenyl)propanoic acid in Critical Applications


The assumption that 2-(4-Aminophenyl)propanoic acid can be interchangeably substituted with other simple aminophenyl alkanoic acids, such as 4-aminophenylacetic acid or 3-(4-aminophenyl)propanoic acid, is demonstrably false and carries significant scientific and procurement risk. While these compounds share the 4-aminophenyl pharmacophore, their divergent carbon backbones (acetic acid vs. 2-propanoic acid vs. 3-propanoic acid) dictate fundamentally different molecular geometries, chiral properties, and reactivity profiles [1]. This is not a subtle nuance; for instance, SAR studies explicitly demonstrate that a branched 2-propanoic acid side chain is essential for anti-inflammatory activity, whereas linear 3-propanoic or acetic acid chains in the same chemical series render compounds completely inactive [2]. Furthermore, the α-methyl group in 2-(4-Aminophenyl)propanoic acid introduces a chiral center, creating distinct (R)- and (S)-enantiomers [3]. In polymer synthesis, the position of the carboxyvinyl group drastically alters the resulting polyamide's thermal and mechanical properties [4]. Therefore, sourcing an unqualified “aminophenyl acid” without verifying the precise α-methyl substitution and chiral purity introduces uncontrolled variables that can invalidate entire research programs and lead to batch-to-batch inconsistency in industrial processes.

Quantitative Differentiation Guide: 2-(4-Aminophenyl)propanoic acid vs. Key Analogs


Structural Differentiation: The Critical Role of the α-Methyl Group in Bioactivity

The presence of a branched 2-propanoic acid side chain in 2-(4-Aminophenyl)propanoic acid is a strict structural determinant for anti-inflammatory activity within a defined chemical series. In a direct comparative study of 4-(2-carboxyphenyl)aminobenzenealkanoic acids, the derivative containing the 2-propanoic acid side chain (3c, derived from 2-(4-Aminophenyl)propanoic acid) demonstrated significant inhibition of carrageenan-induced edema, comparable to the clinical standard (+)-naproxen. In stark contrast, compounds with linear 3-propanoic acid or acetic acid side chains in the same series were completely inactive [1].

Medicinal Chemistry Anti-inflammatory Agents Structure-Activity Relationship

Chiral Differentiation: Enantiomeric Purity as a Critical Quality Attribute

2-(4-Aminophenyl)propanoic acid exists as a racemic mixture of (R)- and (S)-enantiomers. The individual enantiomers are distinct chemical entities with unique biological and pharmacological properties. For instance, the (2R)-enantiomer (CAS 110772-51-5) can be obtained with >95% enantiomeric excess (ee) via chiral resolution of racemic 2-(4-nitrophenyl)propanoic acid using (S)-(-)-1-phenylethylamine, followed by reduction of the nitro group . This is in direct contrast to achiral analogs like 4-aminophenylacetic acid (CAS 1197-55-3), which lack this stereochemical dimension entirely.

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Functional Differentiation in Polymer Synthesis: Impact of Backbone Isomerism on Material Properties

The position of the carboxyvinyl group on the aminophenyl ring is a critical determinant of the properties of the resulting polyamides. The synthesis of poly(m-aminophenyl propionic acid) (PAPPA), a polymer derived from the 3-aminophenyl isomer, has been well-characterized. However, using the 2-(4-Aminophenyl)propanoic acid monomer (para-isomer) is expected to yield a polymer with a different spatial arrangement of the carboxylic acid side chain, leading to a fundamentally different polymer backbone geometry and consequently altered thermal stability, solubility, and mechanical properties [1]. This class-level inference is supported by studies showing that the position of the carboxyvinyl group drastically alters polyamide properties [2].

Polymer Chemistry Functional Polyamides Material Science

Differentiation as a Key Intermediate for Specific Bioactive Scaffolds

2-(4-Aminophenyl)propanoic acid serves as a critical reagent in the preparation of 3-aminopyrazole inhibitors targeting CDK2/cyclin A as potential antitumor agents [1]. This specific application pathway is not documented for structurally related analogs like 4-aminophenylacetic acid or 3-(4-aminophenyl)propanoic acid. The unique α-methyl substitution and the resulting chiral 2-propanoic acid side chain are likely essential for achieving the correct three-dimensional conformation required for binding to the CDK2 active site, as demonstrated by potent inhibition (Ki ~3.4 nM) of structurally related compounds in the aminopyrazole class [2].

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

Defined High-Value Application Scenarios for 2-(4-Aminophenyl)propanoic acid Procurement


Scenario 1: Development of Chiral, Non-Steroidal Anti-Inflammatory Drug (NSAID) Candidates

This scenario is for medicinal chemistry teams developing novel anti-inflammatory agents. The evidence from Section 3 confirms that the 2-propanoic acid side chain is essential for activity in certain NSAID scaffolds, with linear-chain analogs being inactive [1]. Furthermore, the inherent chirality of the compound is a critical design feature. The (2R)-enantiomer, specifically, can be obtained with high enantiomeric purity (>95% ee) . Therefore, procurement of the correct racemic mixture or a specific enantiomer of 2-(4-Aminophenyl)propanoic acid is a non-negotiable starting point for SAR studies and lead optimization in this therapeutic area. Sourcing a generic aminophenyl acid would lead to a total loss of activity and waste valuable research resources.

Scenario 2: Synthesis of Para-Substituted Functional Polyamides for Advanced Material Engineering

This scenario is relevant for polymer chemists and material scientists seeking to create polyamides with precisely tuned properties. The evidence in Section 3 highlights that the position of the carboxyvinyl group on the aromatic ring (para vs. meta) is a primary driver of the resulting polymer's chain packing, thermal stability, and solubility [2]. Procuring 2-(4-Aminophenyl)propanoic acid ensures the synthesis of the para-substituted polyamide architecture. Substituting this with the more commonly studied meta-isomer (m-aminophenyl propionic acid) would lead to a different polymer with unpredictable and likely suboptimal material characteristics, compromising the entire research project's objectives.

Scenario 3: Building a Focused Library of 3-Aminopyrazole CDK2/cyclin A Inhibitors for Oncology Research

This scenario is for oncology-focused medicinal chemistry groups. The evidence in Section 3 confirms that 2-(4-Aminophenyl)propanoic acid is a documented and critical reagent for constructing 3-aminopyrazole-based CDK2/cyclin A inhibitors [3]. This is a specific, validated application. The structural features of the compound, particularly the α-methyl group, are likely essential for accessing the desired binding conformation. Substituting a simpler aminophenyl acid would break the synthetic route and derail the project. Procurement in this context is driven by the need for a proven, pathway-specific building block, not a generic amine or carboxylic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Aminophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.